molecular formula C7H13ClF3N B13499931 3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride

3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B13499931
M. Wt: 203.63 g/mol
InChI Key: CCIUQWMLNGERNI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a trifluoromethyl group and a dimethyl group, along with an amine group that is protonated to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group using hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can be used to convert the amine group to other functional groups such as amides or imines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.

Major Products Formed:

    Oxidation Products: Nitroso derivatives or oxides.

    Reduction Products: Amides or imines.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules due to its unique structure and functional groups.

Biology:

    Biochemical Studies: It can be used in biochemical studies to investigate the effects of trifluoromethyl and dimethyl substitutions on biological activity.

Medicine:

    Pharmaceutical Research:

Industry:

    Material Science: It can be used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 3,3-Dimethyl-1-(difluoromethyl)cyclobutan-1-amine hydrochloride
  • 3,3-Dimethyl-1-(fluoromethyl)cyclobutan-1-amine hydrochloride

Comparison:

  • Trifluoromethyl vs. Difluoromethyl/Fluoromethyl: The trifluoromethyl group provides greater electron-withdrawing effects and lipophilicity compared to difluoromethyl and fluoromethyl groups, which can influence the compound’s reactivity and biological activity.
  • Dimethyl Substitution: The presence of dimethyl groups can affect the steric and electronic properties of the compound, making it unique compared to other similar compounds.

Properties

Molecular Formula

C7H13ClF3N

Molecular Weight

203.63 g/mol

IUPAC Name

3,3-dimethyl-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C7H12F3N.ClH/c1-5(2)3-6(11,4-5)7(8,9)10;/h3-4,11H2,1-2H3;1H

InChI Key

CCIUQWMLNGERNI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C(F)(F)F)N)C.Cl

Origin of Product

United States

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